Palmatine is a natural product found in Coptis omeiensis, Tinospora malabarica, and other organisms with data available.
See also: Berberis aristata stem (part of).
Palmatine
CAS No.: 3486-67-7
VCID: VC21330843
Molecular Formula: C21H22NO4+
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Palmatine is a protoberberine alkaloid found in various plants, including Coptis Chinensis, Corydalis yanhusuo, Tinospora cordifolia, Tinospora sagittata, Phellodendron amurense, and Stephania yunnanensis . It is also the major component of the protoberberine extract from Enantia chlorantha. Palmatine has been extensively studied for its potential therapeutic applications, including the treatment of jaundice, dysentery, hypertension, inflammation, and liver-related diseases . Neuroprotective ActivityPalmatine exhibits neuroprotective effects, particularly in the context of Alzheimer's disease. It inhibits the activity of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and neuraminidase-1 (NA-1), which are enzymes involved in the progression of Alzheimer's . Additionally, palmatine has shown antidepressant effects by regulating brain catalase levels, monoamine oxidase-A (MAO-A) activity, lipid peroxidation, plasma nitrite, and corticosterone levels . Regulating Blood Lipid ActivityPalmatine has been found to induce insulin release and exhibit insulin-mimicking activity, contributing to its hypoglycemic effects. It also inhibits the activity of lens aldose reductase, sucrase, and maltase. In vivo studies have demonstrated that palmatine reduces serum total cholesterol (TC) and triglycerides (TG) while increasing serum high-density lipoprotein cholesterol . Anticancer ActivityResearch indicates that palmatine possesses broad anti-cancer activity. It has shown significant growth inhibitory effects on various human cancer cell lines, including 7701QGY, SMMC7721, HepG2, CEM, CEM/VCR, K III, Lewis, MCF-7, U251, KB, CHOK-1, HT-29, and SiHa . Palmatine induces apoptosis in human skin epithelial carcinoma cells (A431) by damaging DNA and inhibiting the activity of Bcl-2 protein . Antibacterial and Antiviral ActivityPalmatine exhibits inhibitory effects on Gram-positive bacteria, which are stronger than those on Gram-negative bacteria. Derivatives of palmatine, particularly 9-O-substituted derivatives, have demonstrated enhanced antibacterial activity . Additionally, palmatine has shown weak in vitro activity against flaviviruses . Anti-inflammatory ActivityStudies have shown that palmatine can decrease the production of pro-inflammatory factors while increasing the production of anti-inflammatory factors . This property is beneficial in reducing inflammation and related conditions. Other Pharmacological ActivitiesPalmatine also exhibits antioxidant activity and has a protective effect on gastric ulcers. Its derivatives have been found to be effective against ulcerative colitis with low cytotoxicity to intestinal epithelial cells. Furthermore, palmatine may have antiarrhythmic effects and provide protection from myocardial ischemia-reperfusion injury . Effects on P2X7 Receptor ExpressionPalmatine has been found to alleviate mechanical facial pain in trigeminal neuralgia (TN) rats by reducing the expression of the P2X7 receptor in trigeminal ganglia (TG) . This reduction in P2X7 receptor expression is accompanied by decreased levels of pro-inflammatory cytokines such as IL-1β and TNF-α . Protective Effects on PyroptosisPalmatine has shown protective effects against substance P-induced pyroptosis in PC12 cells. It decreases the expression of P2X4, BDNF, TrkB, and TNF-α, and reduces the activation of the NLRP3 inflammasome pathway, thereby inhibiting pyroptosis-related molecules like caspase-1 and NLRP3 . Anticancer EffectsPalmatine's anticancer activity involves inducing apoptosis in cancer cells and inhibiting cell proliferation. It has been tested on various cancer cell lines, demonstrating its potential as an anticancer agent . Data Table: Pharmacological Activities of Palmatine
This table highlights the diverse pharmacological activities of palmatine and its potential therapeutic applications. |
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CAS No. | 3486-67-7 | ||||||||||||||||||||||||
Product Name | Palmatine | ||||||||||||||||||||||||
Molecular Formula | C21H22NO4+ | ||||||||||||||||||||||||
Molecular Weight | 352.4 g/mol | ||||||||||||||||||||||||
IUPAC Name | 2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium | ||||||||||||||||||||||||
Standard InChI | InChI=1S/C21H22NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,9-12H,7-8H2,1-4H3/q+1 | ||||||||||||||||||||||||
Standard InChIKey | QUCQEUCGKKTEBI-UHFFFAOYSA-N | ||||||||||||||||||||||||
Canonical SMILES | COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC | ||||||||||||||||||||||||
Related CAS | 10605-02-4 (chloride) 131-04-4 (hydroxide) 4880-79-9 (iodide) |
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Synonyms | erbericinine berbinium, 7,8,13,13a-tetradehydro-2,3,9,10-tetramethoxy-, chloride berbinium, 7,8,13,13a-tetradehydro-2,3,9,10-tetramethoxy-, iodide dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-, chloride (1:1) dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-, hydroxide (1:1) o,o-dimethyldemethyleneberberine palmatine palmatine cation palmatine chloride palmatine hydrochloride palmatine hydroxide palmatine iodide palmatine ion palmatine sulfate palmatinium hydroxide palmitine hydroxide |
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PubChem Compound | 19009 | ||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
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